molecular formula C8H8F3NO B2856301 1-(1-Methyl-2-(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one CAS No. 1416821-59-4

1-(1-Methyl-2-(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one

Cat. No. B2856301
CAS RN: 1416821-59-4
M. Wt: 191.153
InChI Key: KPTSJQBBHLXVAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Methyl-2-(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one, also known as 1-Methyl-2-(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one, is a synthetic compound that has a variety of scientific applications. It is a colorless liquid with a molecular formula of C6H4F3NO. This compound is used in organic synthesis, as a reagent in organic reactions, and as a solvent for organic compounds. In addition, it is used as a starting material in the synthesis of biologically active compounds.

Mechanism of Action

1-(1-Methyl-2-(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one is a reactive compound that reacts with a variety of organic molecules. It can act as a nucleophile, adding to carbon-carbon double bonds, as well as a leaving group, allowing for the formation of new carbon-carbon bonds. In addition, it can act as an electrophile, allowing for the formation of new carbon-oxygen bonds.
Biochemical and Physiological Effects
This compound(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one has been studied for its potential biochemical and physiological effects. In laboratory studies, it has been found to act as an inhibitor of the enzyme phospholipase A2, which is involved in the breakdown of fatty acids in the body. In addition, it has been found to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

1-(1-Methyl-2-(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one has several advantages and limitations for laboratory experiments. On the plus side, it is a relatively stable compound, making it suitable for use in laboratory experiments. In addition, it is relatively inexpensive and widely available. On the other hand, it is a highly reactive compound, which can lead to unwanted side reactions.

Future Directions

1-(1-Methyl-2-(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one is a versatile compound with a wide range of potential applications. In the future, further research could be conducted to explore its potential as an inhibitor of enzymes involved in the breakdown of fatty acids, as well as its potential as an inhibitor of the growth of certain types of cancer cells. In addition, further research could be conducted to explore its potential as a starting material in the synthesis of biologically active compounds. Finally, further research could be conducted to explore its potential as a solvent for organic compounds and its potential as a reagent in organic reactions.

Synthesis Methods

1-(1-Methyl-2-(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one is synthesized through a two-step process. The first step involves the reaction of trifluoromethyl-1-pyrrolidine with ethyl bromide in the presence of sodium hydroxide to form 1-methyl-2-(trifluoromethyl)-1H-pyrrol-3-yl)ethan-2-one. The second step involves the reduction of this intermediate with sodium borohydride to yield 1-methyl-2-(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one.

Scientific Research Applications

1-(1-Methyl-2-(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one has a variety of scientific research applications. It is used in the synthesis of biologically active compounds, such as anti-cancer drugs and antibiotics. It is also used in the synthesis of heterocyclic compounds, such as pyridines and quinolines. In addition, it is used in the synthesis of polymers-based materials for biomedical and industrial applications.

properties

IUPAC Name

1-[1-methyl-2-(trifluoromethyl)pyrrol-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c1-5(13)6-3-4-12(2)7(6)8(9,10)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTSJQBBHLXVAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N(C=C1)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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